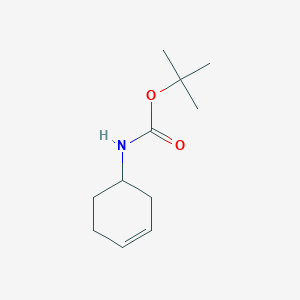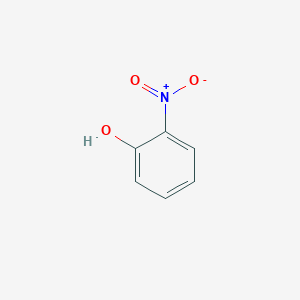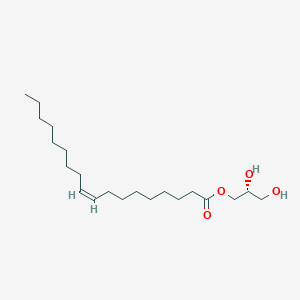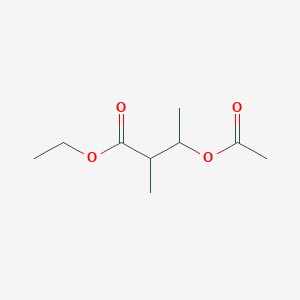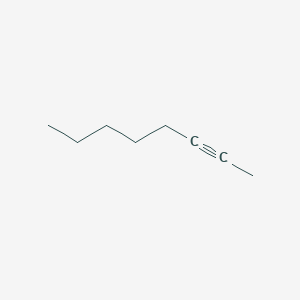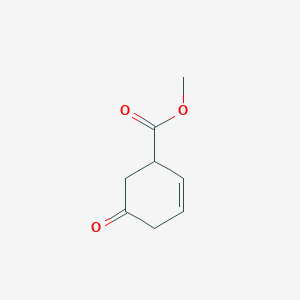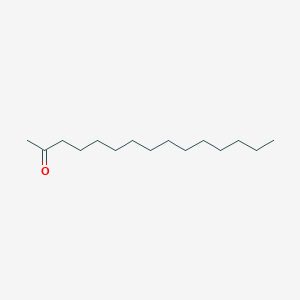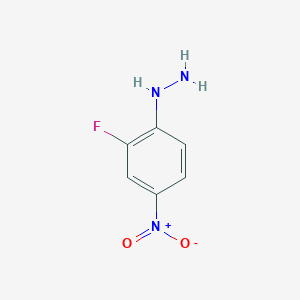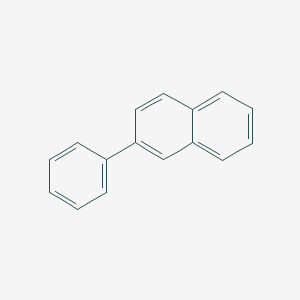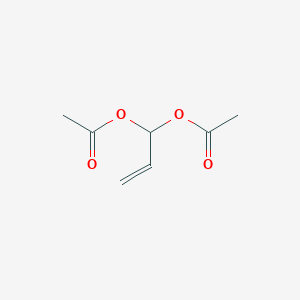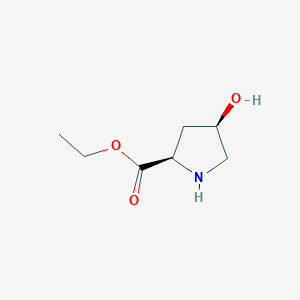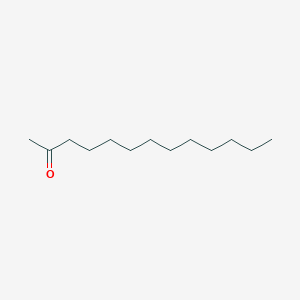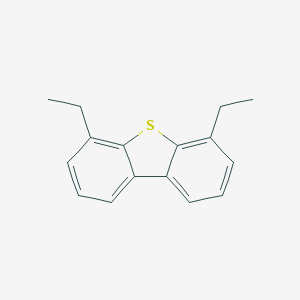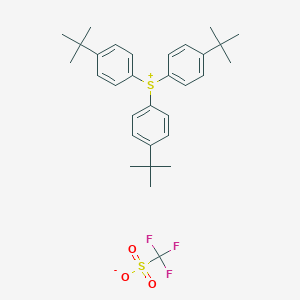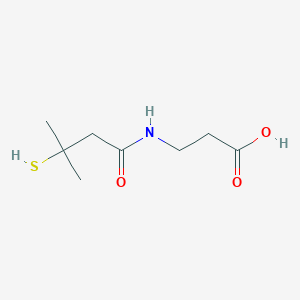
N-(3-Mercapto-3-methylbutyryl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Mercapto-3-methylbutyryl)-beta-alanine, also known as MMB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MMB is a derivative of beta-alanine, an amino acid that is naturally found in the body and is involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissue. MMB has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(3-Mercapto-3-methylbutyryl)-beta-alanine is not fully understood, but it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various antioxidant enzymes, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of neurotransmitter levels. N-(3-Mercapto-3-methylbutyryl)-beta-alanine has also been shown to increase the expression of various genes involved in energy metabolism and muscle growth, making it a potential candidate for sports medicine research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Mercapto-3-methylbutyryl)-beta-alanine in lab experiments is its relatively low toxicity and ease of synthesis. However, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(3-Mercapto-3-methylbutyryl)-beta-alanine, including further studies on its neuroprotective effects, its potential as a chemotherapeutic agent, and its use in sports medicine. Other potential areas of research include the development of new synthetic methods for N-(3-Mercapto-3-methylbutyryl)-beta-alanine and the investigation of its potential as a dietary supplement. Overall, N-(3-Mercapto-3-methylbutyryl)-beta-alanine is a promising compound that may have a wide range of therapeutic applications, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-(3-Mercapto-3-methylbutyryl)-beta-alanine involves the reaction of 3-methylbutyric acid with thioacetic acid, followed by the addition of beta-alanine. The resulting compound is then purified through recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been studied extensively in various fields, including neuroscience, cancer research, and sports medicine. In neuroscience, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In sports medicine, N-(3-Mercapto-3-methylbutyryl)-beta-alanine has been shown to improve athletic performance and may be useful in the treatment of muscle fatigue and soreness.
Propiedades
Número CAS |
131068-51-4 |
|---|---|
Nombre del producto |
N-(3-Mercapto-3-methylbutyryl)-beta-alanine |
Fórmula molecular |
C8H15NO3S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
3-[(3-methyl-3-sulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H15NO3S/c1-8(2,13)5-6(10)9-4-3-7(11)12/h13H,3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
QMPIELCZGATVNY-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)NCCC(=O)O)S |
SMILES canónico |
CC(C)(CC(=O)NCCC(=O)O)S |
Otros números CAS |
131068-51-4 |
Sinónimos |
3-TMBA N-(3-mercapto-3-methylbutyryl)-beta-alanine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



